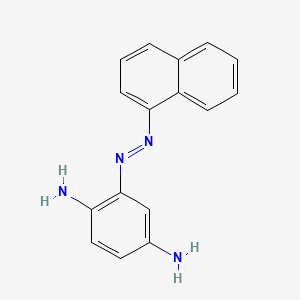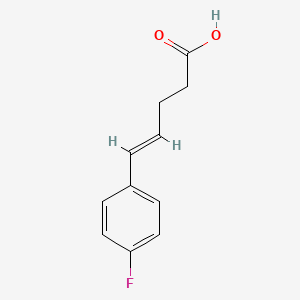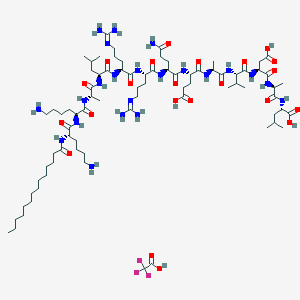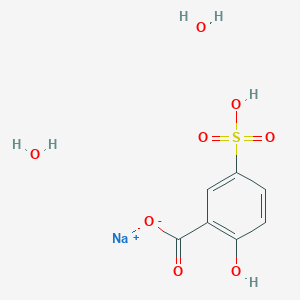
Sodium 5-sulphosalicylate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-sulphosalicylate dihydrate, also known as 5-Sulfosalicylic acid dihydrate, is a polyfunctional metal chelating ligand . It is used for reducing and fixation of proteins in agarose and polyacrylamide gels . The compound has a molar mass of 254.22 g/mol .
Synthesis Analysis
The synthesis of Sodium 5-sulphosalicylate dihydrate involves the use of 5-sulphosalicylic acid as an organocatalyst under solvent-free conditions . The crystal and molecular structure of Sodium 5-sulphosalicylate dihydrate has been determined through X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Sodium 5-sulphosalicylate dihydrate, denoted as Na[(H2Ssal)(H2O)2], has been determined through X-ray diffraction analysis . The 5-sulfosalicylate anion has lost the proton at the SO3H group but retains the usual intermolecular hydrogen bond between phenolic and carboxylic oxygen .Physical And Chemical Properties Analysis
Sodium 5-sulphosalicylate dihydrate has a molecular weight of 242.18 . It is a solid substance and is soluble in water .Scientific Research Applications
Corrosion Inhibitor in Mg-air Batteries
Sodium 5-sulphosalicylate dihydrate (5-S-Sal) is used as a corrosion inhibitor in NaCl electrolyte to enhance the performance of Mg-air batteries . The addition of 5-S-Sal inhibitor into the aqueous NaCl electrolyte has shown to improve the discharge performance of the Mg-air battery and decrease the side reactions of the Mg anode . The corrosion tests at open circuit potential showed a four-fold decrease of hydrogen evolution when the 5-S-Sal inhibitor was added .
Organocatalyst for One-Pot Synthesis
5-Sulphosalicylic acid, a related compound, has been used as an organocatalyst for one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones . This process is carried out under solvent-free conditions, making it a green and atom-economic protocol .
Protein Analysis
5-Sulfosalicylic acid dihydrate plays a crucial role in protein analysis . It is used in the determination of total proteins in spinal fluids , contributing to scientific research and quality control in different fields .
Metal Detection
This compound is also used in metal detection . Its properties make it a valuable reagent in these applications .
Organic Synthesis
5-Sulfosalicylic acid dihydrate is used in organic synthesis . Its properties make it a valuable reagent in these applications, contributing to scientific research and quality control in different fields .
Industrial Processes
In various industrial processes, 5-sulfosalicylic acid dihydrate is used due to its unique properties . It contributes to scientific research and quality control in different fields .
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 5-Sulphosalicylate Dihydrate, also known as Sodium Sulfosalicylate Dihydrate, is a polyfunctional metal chelating ligand . It forms metal coordination complexes , which suggests that its primary targets are likely to be metal ions in biological systems. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction can alter the properties of the metal ions, potentially influencing their ability to participate in biological reactions. The exact changes resulting from this interaction would depend on the specific metal ion involved and the biological context.
Result of Action
The molecular and cellular effects of Sodium 5-Sulphosalicylate Dihydrate’s action would depend on the specific biological context. By forming complexes with metal ions, the compound could potentially influence a wide range of cellular processes. For instance, it has been used as a spray reagent for the detection of amino acids on thin-layer chromatography plates , suggesting that it can interact with these molecules and potentially influence their behavior.
properties
IUPAC Name |
sodium;2-hydroxy-5-sulfobenzoate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S.Na.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;;/h1-3,8H,(H,9,10)(H,11,12,13);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMQZSZNGQGEEN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular structure of Sodium Sulfosalicylate Dihydrate?
A1: The scientific paper titled "Crystal Structure of Sodium Sulfosalicylate Dihydrate NaC7H5O6S⋅2H2O" [] investigates the crystal structure of this compound using X-ray diffraction. While the abstract doesn't provide specific details about the molecular structure, it confirms that the compound exists as a dihydrate, meaning two water molecules are present in the crystal structure for each molecule of Sodium Sulfosalicylate. The formula NaC7H5O6S⋅2H2O provides further insight:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


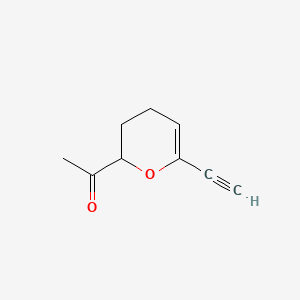


![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
